Dimethylaminochloropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

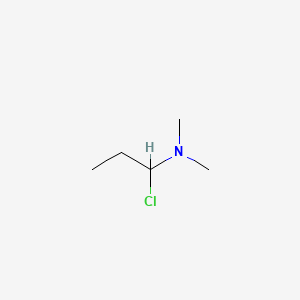

Dimethylaminochloropropane, also known as 3-(dimethylamino)-1-chloropropane, is an organic compound with the molecular formula C5H12ClN. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethylaminochloropropane can be synthesized through several methods. One common method involves the reaction of dimethylamine with allyl chloride in the presence of a catalyst such as diatomaceous earth. The reaction is typically carried out in a solvent like toluene at a temperature of around 45°C for about 10 hours. The product is then distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylaminochloropropane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dimethylaminopropanol.

Applications De Recherche Scientifique

Industrial and Research Applications

Dimethylaminochloropropane serves primarily as an industrial and research organic chemical intermediate . Its role as an alkylating reagent is crucial in several chemical reactions, including:

- Grignard Reactions : It is used as a starting material in the preparation of Grignard reagents, which are essential for synthesizing various organic compounds .

- Pharmaceutical Synthesis : The compound is widely employed in the pharmaceutical industry to synthesize a range of drugs, including:

Case Study 1: Synthesis of Analgesics

A significant application of this compound is in the synthesis of analgesic compounds. For instance, it acts as an intermediate in the production of amidone, a potent analgesic. The synthesis involves reacting diphenylacetonitrile with this compound, leading to the formation of isomeric amino-nitriles that are further processed into analgesic formulations .

Case Study 2: Development of Drug Delivery Systems

Research has demonstrated that this compound can enhance drug delivery systems. For example, it has been utilized in the formulation of micelles for improved percutaneous delivery of methotrexate, a chemotherapeutic agent. The micelles formed showed superior skin permeability and drug deposition compared to free methotrexate, indicating potential for treating skin diseases effectively .

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies have indicated potential genotoxicity; however, its utility as an alkylating agent in drug synthesis often outweighs these concerns when handled appropriately in controlled environments .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Grignard reagent preparation | Essential for various organic transformations |

| Pharmaceutical Industry | Synthesis of analgesics, antiarrhythmics, etc. | Used extensively in drug development |

| Drug Delivery Systems | Micelle formulation for methotrexate | Enhanced skin permeability and drug deposition |

| Toxicology | Genotoxicity studies | Requires careful handling due to potential risks |

Mécanisme D'action

The mechanism of action of dimethylaminochloropropane involves its reactivity with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N,N-dimethylpropylamine: Similar in structure but with different reactivity and applications.

Dimethylaminoisopropyl chloride: Another related compound with distinct chemical properties and uses.

Uniqueness

Dimethylaminochloropropane is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, and its applications in multiple fields highlight its importance.

Propriétés

Formule moléculaire |

C5H12ClN |

|---|---|

Poids moléculaire |

121.61 g/mol |

Nom IUPAC |

1-chloro-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-4-5(6)7(2)3/h5H,4H2,1-3H3 |

Clé InChI |

MSUCLKFPHDRRGG-UHFFFAOYSA-N |

SMILES canonique |

CCC(N(C)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.